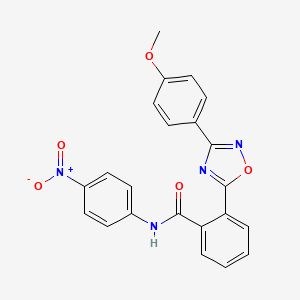
2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)benzamide, commonly known as MOB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. MOB has been extensively studied for its ability to inhibit the activity of certain enzymes and receptors in the human body, which makes it a promising candidate for the development of novel drugs.
作用机制
MOB exerts its pharmacological effects by inhibiting the activity of certain enzymes and receptors in the human body. Specifically, MOB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, MOB has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is involved in the progression of certain types of cancer.
Biochemical and Physiological Effects:
MOB has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that MOB can inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, by inhibiting the activity of COX-2 and 5-LOX. Additionally, MOB has been shown to inhibit the proliferation of cancer cells by inhibiting the activity of EGFR.
实验室实验的优点和局限性
One of the major advantages of using MOB in lab experiments is its ability to selectively inhibit the activity of certain enzymes and receptors, which makes it a valuable tool for studying the mechanisms underlying various diseases. Additionally, MOB is relatively easy to synthesize and has a high degree of purity, which makes it a reliable compound for use in lab experiments. However, one of the limitations of using MOB in lab experiments is its potential toxicity, which may limit its use in certain experimental settings.
未来方向
There are several potential future directions for research on MOB. One area of interest is the development of novel drugs based on the structure of MOB, which may have improved pharmacological properties. Additionally, further studies are needed to investigate the potential use of MOB in the treatment of other diseases, such as neurological disorders. Finally, research is needed to determine the optimal dosage and administration of MOB in order to maximize its therapeutic potential.
合成方法
MOB can be synthesized using a variety of methods, including the reaction of 4-methoxybenzohydrazide with 4-nitrobenzoyl chloride in the presence of a base. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is further reacted with 3-amino-5-methylisoxazole to obtain MOB.
科学研究应用
MOB has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that MOB can inhibit the activity of certain enzymes and receptors that are involved in the progression of these diseases, making it a promising candidate for the development of novel therapeutics.
属性
IUPAC Name |
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O5/c1-30-17-12-6-14(7-13-17)20-24-22(31-25-20)19-5-3-2-4-18(19)21(27)23-15-8-10-16(11-9-15)26(28)29/h2-13H,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEKCCGUIMBCOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

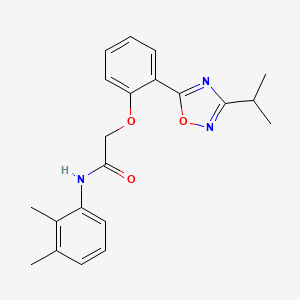
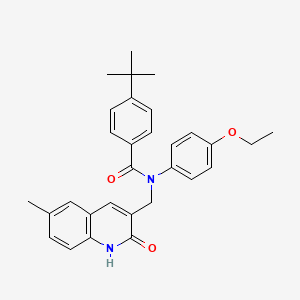
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7709857.png)
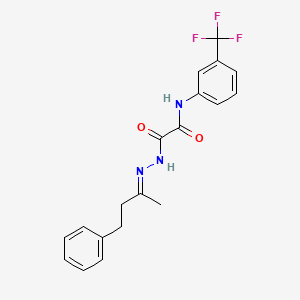


![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B7709882.png)
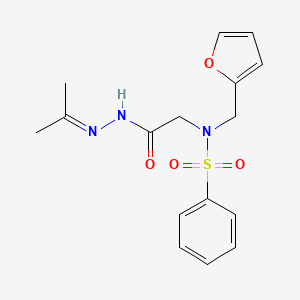
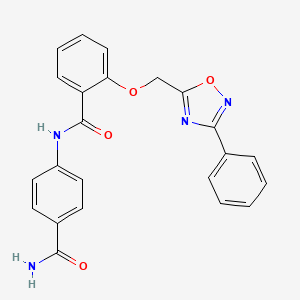
![2-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709910.png)
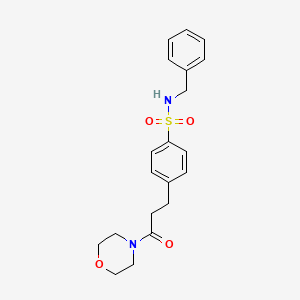

![2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B7709935.png)
